N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and thiophene sulfonyl intermediates, followed by their coupling with the piperidine carboxamide. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
- N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H25N3O5S3 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H25N3O5S3/c24-20(16-5-3-13-23(15-16)31(27,28)19-6-4-14-29-19)21-17-7-9-18(10-8-17)30(25,26)22-11-1-2-12-22/h4,6-10,14,16H,1-3,5,11-13,15H2,(H,21,24) |
InChI Key |
SVJNEDXQSJKDBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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